
Gbpi-anchor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The GPI-anchor is a glycolipid that allows proteins to attach to the cell membrane . It is covalently attached to the C-terminus of a protein and mediates the protein’s attachment to the outer leaflet of the lipid bilayer . GPI-anchored proteins have a wide range of functions, including acting as receptors, transporters, and adhesion molecules .
Synthesis Analysis
The synthesis of GPI anchors is a complex process that involves the addition of a phosphoethanolamine to a trimannosyl-non-acetylated glucosamine (Man3-GlcN) core . The reducing end of GlcN is linked to phosphatidylinositol (PI), which is then anchored to the cell membrane through its hydrophobic region . The Man3-GlcN oligosaccharide core may undergo various modifications during secretion from the cell .
Molecular Structure Analysis
The GPI anchor is linked at the carboxyterminus of a protein through a phosphodiester linkage of phosphoethanolamine to a trimannosyl-non-acetylated glucosamine (Man3-GlcN) core . The reducing end of GlcN is linked to phosphatidylinositol (PI), which is then anchored to the cell membrane through its hydrophobic region .
Chemical Reactions Analysis
The GPI anchor mediates the attachment of the C-terminus of a protein to the outer leaflet of the lipid bilayer by means of a covalent bond . GPI-anchored proteins have a wide range of functions, including acting as receptors, transporters, and adhesion molecules .
Physical And Chemical Properties Analysis
A computational model of GPI anchors for molecular dynamics studies has been developed . The model is based on state-of-the-art biomolecular force fields from the AMBER family, employing GLYCAM06 for carbohydrates and Lipid14 to represent fatty acid tails .
Safety And Hazards
GPI-anchored proteins are associated with a range of diseases. For example, reduced expression of GPI-anchored proteins in hematopoietic stem cells is associated with the human disease paroxysmal nocturnal hemoglobinuria . The prion protein (PrP), a GPI-anchored protein, is the causative agent of the prion diseases including Creutzfeldt-Jakob disease in humans and bovine spongiform encephalopathy in cattle .
Propiedades
IUPAC Name |
sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDAYJHLCBICV-JZCCSEIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H91NNaO22P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gbpi-anchor | |
CAS RN |
146076-25-7 |
Source


|
| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

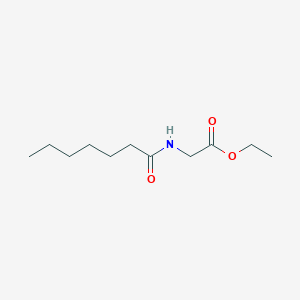
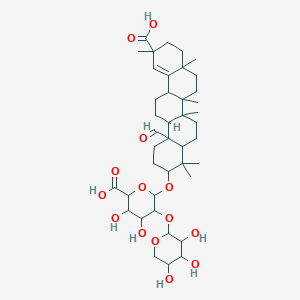
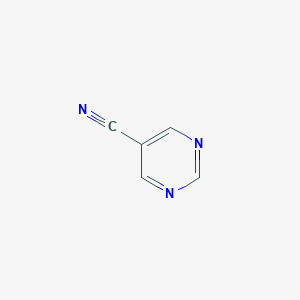
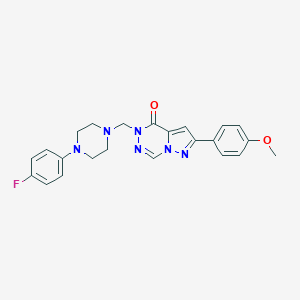
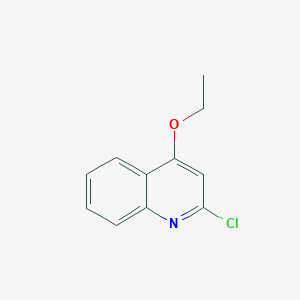
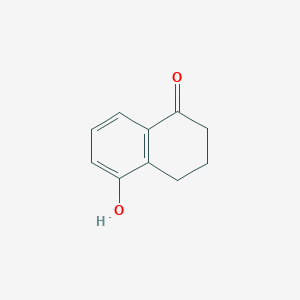
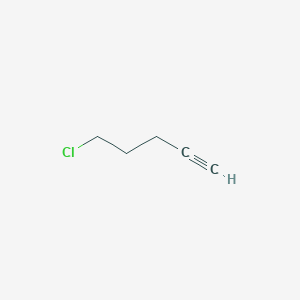
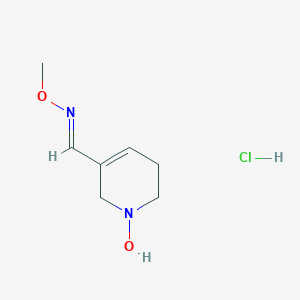
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
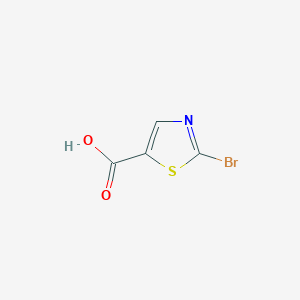
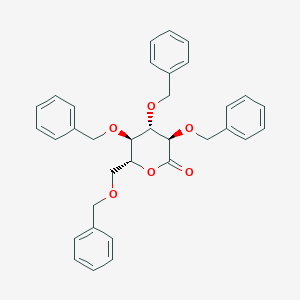
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)